molecular formula C25H23N3O6S2 B2960651 N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-4-(morpholinosulfonyl)benzamide CAS No. 476367-20-1

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2960651
CAS No.: 476367-20-1
M. Wt: 525.59
InChI Key: MZKFLETYTKBKBC-UHFFFAOYSA-N
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Description

The compound N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-4-(morpholinosulfonyl)benzamide is a heterocyclic benzamide derivative characterized by:

  • A thiophen core substituted with a benzo[d][1,3]dioxolemethyl group, a cyano group, and a methyl group.
  • A 4-(morpholinosulfonyl)benzamide moiety attached to the thiophen ring. The benzo[d][1,3]dioxole (methylenedioxyphenyl) group is a common pharmacophore in bioactive molecules, often associated with central nervous system (CNS) activity or enzyme inhibition . The morpholinosulfonyl group enhances solubility and may modulate target binding kinetics.

Properties

IUPAC Name

N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O6S2/c1-16-20(14-26)25(35-23(16)13-17-2-7-21-22(12-17)34-15-33-21)27-24(29)18-3-5-19(6-4-18)36(30,31)28-8-10-32-11-9-28/h2-7,12H,8-11,13,15H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZKFLETYTKBKBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-4-(morpholinosulfonyl)benzamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies demonstrating its efficacy.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups, which contribute to its biological activity.

Molecular Formula : C21H19N3O4
Molecular Weight : 377.4 g/mol
SMILES Notation : [C@]1(N(C(C[C@]1(C(=O)NCC1=CC=C2OCOC2=C1)C#N)=O)C)(C1=CC=CC=C1)[H]

This compound exhibits several mechanisms of action that contribute to its biological effects:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular processes, particularly those related to cancer cell proliferation.
  • Antimicrobial Properties : Research indicates that it may possess antimicrobial activity against various pathogens by disrupting cell wall synthesis through inhibition of Mur ligases .
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may modulate inflammatory pathways, potentially reducing chronic inflammation associated with various diseases.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound. In vitro assays have shown that it can significantly reduce the viability of cancer cell lines, including breast and colon cancer cells. The compound's ability to induce apoptosis (programmed cell death) in these cells has been highlighted as a key mechanism for its anticancer effects.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)10Apoptosis induction
HT-29 (Colon Cancer)15Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Study on Anticancer Activity

A study published in a peer-reviewed journal explored the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers, suggesting a promising therapeutic potential for breast cancer treatment .

Study on Antimicrobial Effects

Another study assessed the antimicrobial efficacy of the compound against clinical isolates of Escherichia coli and Staphylococcus aureus. The findings revealed that the compound inhibited bacterial growth at concentrations that were non-toxic to human cells, indicating its potential use as an antibacterial agent .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Systems

Thiophen vs. Triazole Derivatives

Compounds [7–9] from feature 1,2,4-triazole cores with phenylsulfonyl and fluorophenyl substituents. Unlike the target compound’s thiophen ring, triazoles exhibit tautomerism (thione-thiol equilibrium), which influences their electronic properties and reactivity.

Thiophen vs. Thiazole Derivatives

Compound 74 () contains a thiazole ring linked to a cyclopropanecarboxamide and benzo[d][1,3]dioxole. The target compound’s cyano group may confer greater electrophilicity compared to the thiazole’s carboxamide .

Substituent Analysis

Benzo[d][1,3]dioxole Derivatives

Both the target compound and compound 74 () incorporate benzo[d][1,3]dioxole groups. However, the target’s methylenedioxy group is directly attached to the thiophen via a methylene bridge, whereas compound 74 uses a cyclopropane spacer. This structural variation may influence conformational flexibility and membrane permeability .

Sulfonyl and Amide Groups

The 4-(morpholinosulfonyl)benzamide group in the target compound contrasts with:

  • Phenylsulfonyl groups in triazoles [7–9] (), which lack morpholine’s solubilizing effects.
  • Pyrrolidin-1-yl substituents in compound 74 (), which introduce basicity but lower solubility compared to morpholine’s polar oxygen atoms. The morpholinosulfonyl group likely enhances aqueous solubility, a critical factor in bioavailability .
Cyano vs. Halogen Substituents

The target compound’s 3-cyano group is a strong electron-withdrawing substituent absent in halogenated analogs like compounds [10–15] (). Cyano groups can enhance binding to enzymes or receptors by participating in dipole interactions or acting as hydrogen-bond acceptors.

Data Tables

Table 1: Structural Comparison of Key Analogs

Compound Core Heterocycle Key Substituents Solubility-Modifying Group Potential Bioactivity
Target Compound Thiophen 3-Cyano, 4-methyl, benzo[d][1,3]dioxol-5-ylmethyl Morpholinosulfonyl CNS modulation, kinase inhibition
Triazoles [7–9] (Evid. 1) 1,2,4-Triazole Phenylsulfonyl, 2,4-difluorophenyl None Antimicrobial, antifungal
Compound 74 (Evid. 6) Thiazole Benzo[d][1,3]dioxol-5-yl, cyclopropanecarboxamide Pyrrolidin-1-yl Anticancer, enzyme inhibition

Table 2: Spectroscopic Features

Compound IR Absorptions (cm⁻¹) NMR Characteristics
Target Compound νC≡N: ~2200; νS=O: ~1150–1250 Thiophen protons: δ 6.8–7.5; morpholine: δ 3.5–3.7
Triazoles [7–9] (Evid. 1) νC=S: 1247–1255; νNH: 3278–3414 Aromatic protons: δ 7.2–8.1; fluorophenyl: δ 6.5–7.0
Compound 74 (Evid. 6) νC=O: ~1680; νN-H: ~3300 Cyclopropane: δ 1.2–1.5; thiazole: δ 7.3–7.6

Research Implications

The target compound’s morpholinosulfonyl group and cyano-thiophen core distinguish it from triazole and thiazole analogs. These features suggest improved solubility and target selectivity, making it a promising candidate for further pharmacological profiling. Comparative studies with compound 74 () could elucidate the impact of heterocycle choice (thiophen vs. thiazole) on metabolic stability .

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